Mal(Br2)-Aca-OSu

ADC homogeneity drug-to-antibody ratio disulfide rebridging

Mal(Br2)-Aca-OSu (CAS 2389064-41-7) is a next-generation maleimide (NGM) heterobifunctional crosslinker distinguished by its dibromomaleimide (DBM) head, aminocaproic acid (Aca) spacer, and N-hydroxysuccinimide (OSu) ester tail. It belongs to the class of reagents designed for interchain disulfide rebridging in native antibodies, enabling the construction of homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR) of 4 without requiring antibody engineering.

Molecular Formula C14H14Br2N2O6
Molecular Weight 466.08 g/mol
CAS No. 2389064-41-7
Cat. No. B6288559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal(Br2)-Aca-OSu
CAS2389064-41-7
Molecular FormulaC14H14Br2N2O6
Molecular Weight466.08 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br
InChIInChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2
InChIKeyXQPDBTBEBDUMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal(Br2)-Aca-OSu (CAS 2389064-41-7): A Dibromomaleimide-Aminocaproic Acid NHS Ester Heterobifunctional Crosslinker for Site-Specific Bioconjugation


Mal(Br2)-Aca-OSu (CAS 2389064-41-7) is a next-generation maleimide (NGM) heterobifunctional crosslinker distinguished by its dibromomaleimide (DBM) head, aminocaproic acid (Aca) spacer, and N-hydroxysuccinimide (OSu) ester tail. It belongs to the class of reagents designed for interchain disulfide rebridging in native antibodies, enabling the construction of homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR) of 4 without requiring antibody engineering [1]. The compound has the molecular formula C14H14Br2N2O6 and a molecular weight of 466.08 g/mol, and is supplied as a research-use-only bioconjugation building block for ADC and targeted therapeutic development .

Why Mal(Br2)-Aca-OSu Cannot Be Replaced by Conventional Maleimide-NHS or Non-Brominated Analogs in ADC Procurement


Standard maleimide-NHS crosslinkers (e.g., SMCC, Mal-Aca-OSu) generate heterogeneous ADC mixtures with drug-to-antibody ratios (DAR) ranging from 0 to 8, producing dozens of chemically distinct molecular species with divergent pharmacokinetic and toxicity profiles [1]. The two bromine atoms on the dibromomaleimide ring of Mal(Br2)-Aca-OSu are mechanistically essential: they enable covalent interchain cysteine cross-linking (disulfide rebridging), which constrains drug loading to a homogeneous DAR of 4 while maintaining native antibody structure [2]. Non-brominated maleimides lack this bridging capacity and instead yield stochastic conjugation at reduced cysteine residues, resulting in suboptimal DAR subpopulations that compromise therapeutic index [1]. Furthermore, the post-conjugation hydrolysis that locks DBM conjugates as stable maleamic acids—a critical determinant of in vivo serum stability—is a chemical feature absent from conventional maleimide systems [3].

Quantitative Differentiation Evidence for Mal(Br2)-Aca-OSu: Head-to-Head and Class-Level Comparator Data


DBM Linkers Yield Predominantly Homogeneous DAR 4 ADCs vs. Heterogeneous DAR 0–8 from Conventional Maleimide (MC) Linkers

When the DBM-MMAF payload (synthesized using a DBM-Aca linker scaffold analogous to Mal(Br2)-Aca-OSu) was conjugated to trastuzumab, the resulting ADC (TRA–DBM-MMAF) exhibited a predominantly homogeneous DAR of 4, as confirmed by hydrophobic interaction chromatography (HIC) and native LC/MS analysis. In direct contrast, the analogous ADC prepared with a conventional maleimide (MC) linker (TRA–MC-MMAF) produced a heterogeneous mixture with DAR species ranging from 0 to 8, representing dozens of chemically distinct molecules [1]. Despite the covalent modification, SPR analysis confirmed that antigen binding affinity was fully preserved: TRA–DBM-MMAF showed KD = 0.24 nM vs. unconjugated trastuzumab KD = 0.23 nM, demonstrating that DBM rebridging does not compromise target recognition [1].

ADC homogeneity drug-to-antibody ratio disulfide rebridging site-specific conjugation

Accelerated Post-Conjugation Hydrolysis Locks DBM Conjugates as Stable Maleamic Acids in ~1 Hour vs. 72 Hours for Earlier Methods

Dibromomaleimide reagents designed for accelerated post-conjugation hydrolysis achieve complete conversion of the dithiomaleimide conjugate to the hydrolytically stable dithiomaleamic acid (DTM) form in just over 1 hour [1]. This represents a dramatic acceleration compared to previously reported conditions requiring 72 hours at pH 8.4 for thiosuccinimide hydrolysis [1]. The rapid hydrolysis 'locks' the conjugate, preventing maleimide exchange with endogenous thiols (e.g., serum albumin) that would otherwise lead to premature payload loss in circulation [2]. Mass spectrometry analysis confirmed that this accelerated hydrolysis also infers significant improvements in conjugate homogeneity [1].

post-conjugation hydrolysis maleamic acid lock serum stability ADC linker stability

DBM-Based ADCs Demonstrate Superior In Vivo Efficacy and Reduced Toxicity Compared to Conventional Heterogeneous ADCs in Xenograft Models

In head-to-head in vivo comparisons using trastuzumab-based ADCs in Sprague-Dawley rats, the DBM-crosslinked ADC (TRA–DBM-MMAF, DAR 4 homogeneous) demonstrated improved pharmacokinetic properties compared with the analogous conventional heterogeneous ADC (TRA–MC-MMAF), including reduced clearance of the conjugated payload [1]. In NOD/SCID (H446 tumor) and NOG (SKOV3 tumor) xenograft efficacy models, TRA–DBM-MMAF exhibited superior antitumor efficacy at equivalent doses relative to TRA–MC-MMAF [1]. In repeat-dose toxicology studies in rats, TRA–DBM-MMAF showed reduced toxicity compared to the conventional heterogeneous ADC at matched dose levels [1]. Notably, DBM conjugation was achieved directly on native antibodies without any recombinant engineering, unlike most site-specific methods that require cysteine mutations or unnatural amino acid incorporation [1].

in vivo efficacy xenograft tumor model toxicity pharmacokinetics therapeutic window

Aminocaproic Acid (Aca) Spacer Provides a Defined 10-Atom Hydrophobic Spacer Arm Distinct from PEG-Based Flexible Linkers

Mal(Br2)-Aca-OSu incorporates a 6-aminocaproic acid (Aca) spacer that provides a defined, relatively rigid 10-atom spacer arm (~7.7 Å extended length) between the DBM reactive head and the NHS ester tail . This contrasts with the PEG-based dibromomaleimide-NHS analogs (e.g., 3,4-Dibromo-Mal-PEG4-NHS ester), which employ flexible, hydrophilic PEG chains of variable length (PEG4 ≈ 17 atoms, ~14 Å) that introduce conformational heterogeneity . The hydrophobic Aca spacer contributes to the overall molecular properties of the linker-drug conjugate, potentially influencing payload loading efficiency and ADC aggregation propensity, while the rigid hydrocarbon chain minimizes unintended intramolecular interactions that can occur with flexible PEG spacers [1]. The six-carbon spacer is also chemically identical to the spacer used in the clinically validated MC linker platform [1].

spacer arm aminocaproic acid linker design hydrophobicity ADC linker

DBM Rebridging Enables Direct Conjugation to Native Antibodies Without Genetic Engineering, Unlike Most Site-Specific Methods

The DBM linker platform—for which Mal(Br2)-Aca-OSu serves as the foundational heterobifunctional building block—achieves site-specific conjugation by rebridging reduced interchain disulfide bonds of native antibodies, yielding homogeneous DAR 4 ADCs without any antibody engineering [1]. This is a critical differentiator from competing site-specific approaches: engineered cysteine mutations (ThioMab technology) require identifying optimal conjugation sites and introducing free thiol groups via mutagenesis, followed by reduction/oxidation steps to obtain conjugation-competent mutants [1]. Similarly, unnatural amino acid incorporation and enzymatic conjugation methods (Sortase A, transglutaminase, FGE) require engineering of recognition sequences into antibodies [1]. These recombinant approaches are antibody-dependent and each new antibody target necessitates de novo engineering and optimization, whereas DBM rebridging is broadly applicable to virtually any IgG1 without sequence modification [2].

native antibody conjugation non-recombinant site-specific ADC manufacturing disulfide bridging

Optimal Procurement and Application Scenarios for Mal(Br2)-Aca-OSu in ADC and Bioconjugation Programs


Synthesis of Homogeneous DAR 4 ADCs via Disulfide Rebridging of Native IgG1 Antibodies

Procure Mal(Br2)-Aca-OSu as the activated linker building block for constructing DBM-drug payloads (e.g., DBM-MMAF or DBM-MMAE) that achieve site-specific interchain cysteine cross-linking on native, non-engineered IgG1 antibodies. The NHS ester reacts with amine-containing payloads or spacers to form a stable amide bond, while the DBM head subsequently rebridges reduced antibody interchain disulfides to yield homogeneous ADCs with a predominant DAR of 4 [1]. This approach eliminates the need for antibody engineering, reducing development time by weeks to months compared to recombinant site-specific methods, and produces ADCs with demonstrated in vivo superiority over conventional heterogeneous conjugates in terms of pharmacokinetics, antitumor efficacy, and tolerability [1].

Construction of Radiolabeled Immunoconjugates for PET Imaging with Enhanced In Vivo Stability

Mal(Br2)-Aca-OSu can be used to prepare DBM-based bifunctional chelators (BFCs) for site-specific radiolabeling of antibodies with metallic PET isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr). Conjugation of DBM-BFCs to native antibodies via disulfide rebridging yields homogeneous radioimmunoconjugates that rapidly hydrolyze to stable dithiomaleamic acid (DTM) species [2]. In a proof-of-concept study, ⁶⁴Cu-sar-DTM-trastuzumab demonstrated stability in human serum over 40 hours, retained HER2 receptor specificity in SKOV3 cells, and showed no evidence of bioconjugate degradation or radiometal transchelation in vivo over 48 hours by PET imaging and biodistribution [2]. The accelerated post-conjugation hydrolysis (~1 hour) 'locks' the conjugate, preventing loss of the radiometal-chelator complex in circulation—a critical advantage over conventional maleimide conjugates that lack this stabilization feature [2].

Benchmarking Linker Chemistry in ADC Platform Development with a Clinically Validated Spacer Architecture

For organizations developing proprietary ADC platforms or evaluating linker technologies, Mal(Br2)-Aca-OSu offers a unique combination of the DBM disulfide-rebridging chemistry with a six-carbon Aca spacer that is structurally analogous to the MC (maleimidocaproic acid) spacer used in clinically validated ADC payloads (e.g., MC-MMAF) [1]. This allows direct head-to-head comparison between DBM-bridged ADCs and MC-cysteine-conjugated ADCs while controlling for spacer length effects, thereby isolating the contribution of the rebridging chemistry to ADC homogeneity, stability, and pharmacological properties. The compound's >96% purity specification and defined molecular structure (C14H14Br2N2O6, MW 466.08) support reproducible conjugation and facilitate analytical characterization .

Dual-Functionalization of Proteins and Peptides via Orthogonal NHS Ester and Dibromomaleimide Reactivity

Mal(Br2)-Aca-OSu enables sequential, orthogonal bioconjugation: the NHS ester first reacts with primary amines (e.g., lysine residues or amine-modified payloads) under mildly basic conditions (pH 7.2–8.5) to form a stable amide bond; subsequently, the dibromomaleimide group provides two reactive sites for thiol conjugation or disulfide rebridging . This dual reactivity is particularly valuable for constructing trifunctional conjugates, where the two bromine atoms can be sequentially substituted with distinct thiol-containing moieties—for instance, attaching both a cytotoxic payload and a fluorescent probe to the same antibody for theranostic applications [3]. This orthogonal reactivity profile distinguishes Mal(Br2)-Aca-OSu from simple maleimide-NHS crosslinkers that provide only a single thiol-reactive site.

Quote Request

Request a Quote for Mal(Br2)-Aca-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.